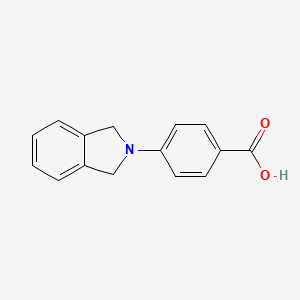

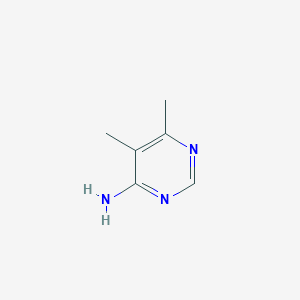

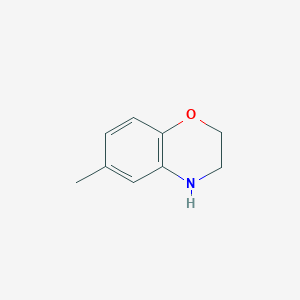

4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid, also known as 4-isobutyl-1,3-dihydro-2H-isoindol-2-yl benzoate, is a compound belonging to the family of isoindolylbenzoic acids. These compounds are important intermediates in the synthesis of a variety of natural products and pharmaceuticals. 4-isobutyl-1,3-dihydro-2H-isoindol-2-yl benzoate has been extensively studied to understand its potential therapeutic effects, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Organometallic Chemistry

The compound has been used in the synthesis of organotin(IV) carboxylates, demonstrating the formation of supramolecular structures through intermolecular hydrogen bonds. These structures have been characterized using elemental analysis, FT-IR, and NMR spectroscopy, highlighting their thermal stability and potential applications in materials science (Liu et al., 2011).

Role in the Development of Synthetic Methods

A novel synthetic method for creating compounds such as 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been developed using derivatives of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid. This method showcases the compound's utility in facilitating the production of aromatic acids and related compounds, expanding the scope of synthetic organic chemistry (Tkachuk et al., 2020).

Applications in Supramolecular Chemistry

Research has shown the use of this compound in the creation of novel macrocyclic organotin(IV) carboxylates. These macrocycles, characterized by X-ray crystallography, form supramolecular 3D architectures, indicating potential applications in the design of new materials and molecular recognition processes (Xiao et al., 2014).

Photophysical Properties and Nanoaggregate Formation

The compound has been instrumental in the study of aggregation enhanced emission and solid state emission from naphthalimide derivatives. Its role in forming nanoaggregates in aqueous-DMF solutions and the study of its photophysical properties underscore its significance in photophysics and nanotechnology (Srivastava et al., 2016).

Propiedades

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)11-5-7-14(8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWWJMYNWJSUNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350045 |

Source

|

| Record name | 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329715-35-7 |

Source

|

| Record name | 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Bromoquinazolin-4-yl)amino]ethanol](/img/structure/B1330970.png)

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)

![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)